molecular formula C7H9NO4 B3338552 2,5-Dioxo-pyrrolidine-3-carboxylic acid ethyl ester CAS No. 96905-68-9

2,5-Dioxo-pyrrolidine-3-carboxylic acid ethyl ester

Cat. No. B3338552
CAS RN: 96905-68-9
M. Wt: 171.15 g/mol
InChI Key: STXJWMUXKCYVJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04578378

Procedure details

To a solution of diethyl malonate (6.1 ml) in N,N-dimethylformamide (30 ml) are added 60% sodium hydride (1.6 g) at 0° C. and, after 8 minutes, chloroacetamide (1.87 g). After stirring at room temperature for 3.5 hours, the mixture in neutralized with acetic acid and extracted with ethyl acetate. The extract is washed with water and concentrated to give 2,5-dioxopyrrolidine-3-carboxylic acid ethyl ester. Oil.
Quantity
6.1 mL
Type
reactant
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1.87 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:9]CC)(=O)[CH2:2][C:3]([O:5][CH2:6][CH3:7])=[O:4].[H-].[Na+].Cl[CH2:15][C:16]([NH2:18])=[O:17]>CN(C)C=O>[CH2:6]([O:5][C:3]([CH:2]1[CH2:15][C:16](=[O:17])[NH:18][C:1]1=[O:9])=[O:4])[CH3:7] |f:1.2|

Inputs

Step One
Name
Quantity
6.1 mL
Type
reactant
Smiles
C(CC(=O)OCC)(=O)OCC
Name
Quantity
1.6 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
30 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
1.87 g
Type
reactant
Smiles
ClCC(=O)N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature for 3.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture in neutralized with acetic acid and extracted with ethyl acetate
WASH
Type
WASH
Details
The extract is washed with water
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
8 min
Name
Type
product
Smiles
C(C)OC(=O)C1C(NC(C1)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.